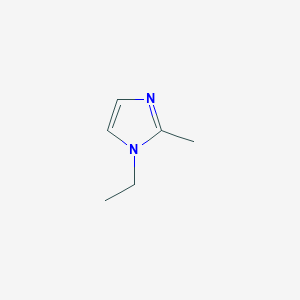

1-Ethyl-2-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVCPHBKQYINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334165 | |

| Record name | 1-ethyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21202-52-8 | |

| Record name | N-Ethyl-2-methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021202528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-2-methylimidazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-2-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6XT88X099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 1-Ethyl-2-methyl-1H-imidazole: A Predictive and Interpretive Approach

Introduction: The Versatile Building Block

1-Ethyl-2-methyl-1H-imidazole (CAS: 21202-52-8) is a substituted heterocyclic amine that serves as a crucial intermediate in a multitude of chemical applications. With the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol , its structure is foundational for the synthesis of ionic liquids, specialized polymers, and pharmaceutical intermediates.[1] Its role as a curing accelerator for epoxy resins and as a ligand in organic synthesis highlights the need for robust analytical methods to confirm its identity and purity.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of publicly available, fully assigned experimental spectra for this specific compound, this document adopts a predictive methodology grounded in the established principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. By analyzing the verified spectral data of close structural analogs and applying fundamental chemical theory, we will construct a reliable spectroscopic fingerprint for this important molecule.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| CAS Number | 21202-52-8 | [1] |

Analytical Strategy: A Framework for Structural Verification

The definitive confirmation of a chemical structure relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is three-fold:

-

Mass Spectrometry (MS): To determine the molecular weight and to understand the molecule's fragmentation pattern under energetic conditions, providing insights into its constituent parts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon and hydrogen framework of the molecule, revealing the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy: To identify the functional groups and types of chemical bonds present within the molecule based on their characteristic vibrational frequencies.

This guide will detail the predicted data from each of these techniques and provide standardized protocols for their acquisition, ensuring a self-validating system for researchers.

Mass Spectrometry (MS)

3.1 Expertise & Experience: Predicting the Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given compound. For this compound, we anticipate the molecular ion (M⁺˙) peak at an m/z of 110, corresponding to its molecular weight.

The primary fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses. The N-ethyl bond is a likely point of cleavage. Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation is less favorable than the loss of an ethyl radical. A significant fragmentation pathway involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or more likely, cleavage of the N-C bond followed by hydrogen transfer. The most intuitive fragmentation, however, is the loss of the terminal methyl group from the ethyl substituent, leading to the M-15 fragment, or the cleavage of the entire ethyl group (M-29). The fragmentation of the closely related 1-ethylimidazole shows a strong molecular ion peak at m/z 96 and key fragments at m/z 81 (M-15) and m/z 68 (loss of ethene).[2] We can predict a similar pattern for our target molecule.

3.2 Predicted Mass Spectrum Data

| m/z | Predicted Identity | Predicted Fragmentation Pathway |

| 110 | [M]⁺˙ | Molecular Ion |

| 95 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 82 | [M - C₂H₄]⁺˙ | Loss of ethene via rearrangement |

| 81 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

3.3 Visualization: Fragmentation Workflow

Caption: Predicted EI-MS fragmentation of this compound.

3.4 Experimental Protocol: Acquiring an EI-MS Spectrum

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an electron ionization source.

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Injection: Inject 1 µL of the sample solution with an appropriate split ratio to avoid overloading the detector.

-

GC Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation and allows for comparison with library spectra.

-

Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and identify the molecular ion. Analyze the fragmentation pattern and compare it to the predicted data.

Proton (¹H) NMR Spectroscopy

4.1 Expertise & Experience: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides the most definitive information about the hydrogen framework. For this compound, we expect five distinct signals corresponding to the five unique proton environments.

-

Ethyl Group (N-CH₂-CH₃): The methylene (CH₂) protons adjacent to the nitrogen will be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl (CH₃) protons will be more shielded and appear as a triplet due to coupling with the two methylene protons. Based on data for 1-ethylimidazole (CH₂ at ~3.95 ppm, CH₃ at ~1.41 ppm), we expect similar shifts.

-

Methyl Group (C₂-CH₃): This methyl group is attached to the C2 carbon of the imidazole ring. It will be a singlet and is expected to appear in the range of 2.2-2.4 ppm.

-

Imidazole Ring Protons (H4 and H5): The two protons on the imidazole ring are in different chemical environments. They are attached to sp²-hybridized carbons and will appear in the aromatic region. In 1-ethylimidazole, these protons appear at ~7.02 and ~6.91 ppm.[3] The addition of the electron-donating methyl group at the C2 position is expected to cause a slight upfield (shielding) shift for these protons. They should appear as sharp singlets or very narrow doublets due to minor long-range coupling.

4.2 Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |

| ~6.95 | s | 1H | H5 |

| ~6.88 | s | 1H | H4 |

| ~3.90 | q, J = 7.3 Hz | 2H | N-CH₂ -CH₃ |

| ~2.35 | s | 3H | C₂-CH₃ |

| ~1.38 | t, J = 7.3 Hz | 3H | N-CH₂-CH₃ |

4.3 Visualization: ¹H-¹H Coupling Network

Caption: Predicted scalar coupling (J) in this compound.

4.4 Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

-

Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a precise reference for the chemical shift scale.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock: Lock the spectrometer frequency onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

Shim: Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks.

-

-

Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be:

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Carbon-13 (¹³C) NMR Spectroscopy

5.1 Expertise & Experience: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, we expect six distinct carbon signals.

-

Imidazole Ring Carbons: There are three sp²-hybridized carbons in the ring. The C2 carbon, being bonded to two nitrogen atoms, will be the most deshielded. The C4 and C5 carbons will be in the typical aromatic/olefinic region. Based on predicted data for 1-methylimidazole (C2: ~151.6, C4: ~129.3, C5: ~117.6 ppm), we can estimate the shifts.[4] The C2-methyl group will cause a downfield shift at C2 and an upfield shift at C5 (gamma-gauche effect).

-

Ethyl Group Carbons: The methylene carbon (N-CH₂) will be deshielded by the adjacent nitrogen, while the terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule.

-

Methyl Group Carbon: The carbon of the C2-methyl group will appear in the aliphatic region, typically around 10-15 ppm.

5.2 Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~148.5 | C 2 |

| ~127.2 | C 4 |

| ~120.1 | C 5 |

| ~41.5 | N-C H₂-CH₃ |

| ~15.3 | N-CH₂-C H₃ |

| ~12.8 | C₂-C H₃ |

5.3 Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same locked and shimmed sample.

-

Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. This is the crucial step; broadband proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum of sharp singlets for each unique carbon.

-

Rationale: Without decoupling, signals would be split into complex multiplets, making interpretation difficult.

-

Typical parameters:

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 512 to 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-135 and DEPT-90 experiments.

-

DEPT-135: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (like C2) are invisible.

-

DEPT-90: Only CH groups appear.

-

Trustworthiness: This set of experiments provides an unambiguous method for assigning the multiplicity of each carbon signal, thus validating the assignments made in the primary spectrum.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

6.1 Expertise & Experience: Predicting the IR Spectrum

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

C-H Stretching: We expect to see sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups. Weaker, sharper peaks just above 3000 cm⁻¹ will correspond to the sp² C-H bonds of the imidazole ring.

-

C=N and C=C Stretching: The imidazole ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These are often strong and sharp. For other imidazole derivatives, these bands appear around 1599 and 1489 cm⁻¹.[5]

-

C-H Bending: Bending vibrations (scissoring, rocking) for the alkyl groups will appear in the 1470-1360 cm⁻¹ region.

6.2 Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| ~3100-3050 | Medium, Sharp | =C-H (sp²) Stretch (Imidazole Ring) |

| ~2980-2850 | Strong, Sharp | -C-H (sp³) Stretch (Ethyl & Methyl) |

| ~1580 | Medium-Strong | C=N Ring Stretch |

| ~1500 | Medium-Strong | C=C Ring Stretch |

| ~1460 | Medium | CH₂/CH₃ Scissoring (Bending) |

| ~1380 | Medium | CH₃ Symmetric (Umbrella) Bending |

6.3 Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Sample Preparation: No special preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place one to two drops of neat this compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup:

-

Ensure the ATR accessory is clean.

-

Background Scan: First, run a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument itself.

-

-

Acquisition:

-

Acquire the sample spectrum.

-

Wavenumber Range: 4000-400 cm⁻¹.[6]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed, predictive framework for the expected MS, ¹H NMR, ¹³C NMR, and IR data. The molecular ion at m/z 110, the characteristic quartet-triplet pattern of the ethyl group in the ¹H NMR, the six unique signals in the ¹³C NMR, and the C-H and ring stretching vibrations in the IR spectrum collectively form a unique spectroscopic fingerprint. By following the detailed protocols and comparing experimental results with these well-grounded predictions, researchers in drug development and materials science can unambiguously verify the structure and purity of this versatile chemical building block.

References

- (No author). Current time information in Baltimore, MD, US. Google.

-

RoCo Global. 1-Ethyl-2-methylimidazole, >98%. RoCo Global. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). HMDB. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). HMDB. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. 1-Ethyl-1H-imidazole. PubChem. Retrieved January 21, 2026, from [Link]

-

Ovonramwen, O. B., et al. (2021). Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. African Journal of Online. Retrieved January 21, 2026, from [Link]

-

Ovonramwen, O. B., et al. (2021). SYNTHESIS AND ANTICANDIDAL AND ANTIBACTERIAL ACTIVITIES OF 5-CHLORO-1- ETHYL-2-METHYL-N-PHENYL-1H-IMIDAZOLE-4-SULPHONAMIDE. Journal of Chemical Society of Nigeria. Retrieved January 21, 2026, from [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Liu, F., et al. (2024). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Applied Materials & Interfaces. Retrieved January 21, 2026, from [Link]

-

NIST. 1H-Imidazole, 2-ethyl-. NIST WebBook. Retrieved January 21, 2026, from [Link]

-

PubChem. 1-Ethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Synthesis pathways for 1-Ethyl-2-methyl-1H-imidazole

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-1H-imidazole

Abstract

This compound is a pivotal substituted imidazole that serves as a fundamental building block in the synthesis of advanced materials and pharmaceutically relevant compounds. Its primary application lies in its role as a precursor to a wide range of 1-ethyl-2,3-dimethylimidazolium (EMIM) based ionic liquids, which are valued for their unique properties as solvents and electrolytes.[1] This guide provides an in-depth exploration of the principal synthetic pathways to this compound, with a focus on mechanistic understanding, procedural details, and comparative analysis of methodologies. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design and optimization.

Introduction and Strategic Overview

The synthesis of N-substituted imidazoles is a cornerstone of heterocyclic chemistry. Among these, this compound stands out for its utility and the relative simplicity of its preparation. The most prevalent and industrially scalable approach is the direct N-alkylation of 2-methylimidazole. This method is favored for its high efficiency, atom economy, and the ready availability of starting materials.

Alternative strategies, while less common for this specific molecule, include classical named reactions that construct the imidazole core itself, such as the Debus-Radziszewski synthesis. These multi-component reactions offer the advantage of building molecular complexity from simple, acyclic precursors. This guide will dissect these primary pathways, providing a robust framework for selecting and implementing the optimal synthetic strategy.

Primary Synthesis Pathway: Direct N-Alkylation of 2-Methylimidazole

The direct ethylation of 2-methylimidazole is the most logical and widely employed route. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the imidazole ring acts as the nucleophile and an ethyl-bearing substrate serves as the electrophile.

Mechanistic Principles and Causality

The N-H proton of 2-methylimidazole is weakly acidic (pKa ≈ 14.5), and while the neutral molecule can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation. The core of this synthesis, therefore, relies on the in-situ generation of the 2-methylimidazolate anion.

Causality behind Experimental Choices:

-

Role of the Base: A base is critical for abstracting the N-H proton, creating the highly nucleophilic imidazolate anion. The choice of base dictates the reaction environment. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous conditions. More common and less hazardous bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are effective, particularly in polar solvents or under phase-transfer catalysis conditions.

-

Selection of Ethylating Agent: The choice of ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) is a trade-off between reactivity, cost, and safety. Reactivity follows the order I > Br > Cl for halocarbons, a direct consequence of leaving group ability. Diethyl sulfate is a potent but more toxic alternative.

-

Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions. They effectively solvate the cation of the base (e.g., Na+) while leaving the imidazolate anion relatively "bare" and highly reactive.

Caption: Reaction mechanism for N-alkylation of 2-methylimidazole.

Experimental Protocol: N-Alkylation using Ethyl Bromide

This protocol provides a representative, scalable procedure for the synthesis.

Materials:

-

2-Methylimidazole

-

Potassium Hydroxide (KOH)

-

Ethyl Bromide (EtBr)

-

Acetonitrile (MeCN)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (1.0 eq) and acetonitrile.

-

Base Addition: Add powdered potassium hydroxide (1.2 eq) to the stirring solution.

-

Ethylating Agent Addition: Slowly add ethyl bromide (1.1 eq) to the suspension. The reaction is exothermic; addition may need to be controlled with an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the potassium bromide salt. Rinse the salt with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Data Summary: Comparison of N-Alkylation Conditions

| Ethylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Insight |

| Ethyl Bromide | KOH | Acetonitrile | Reflux | >90% | Standard, efficient lab-scale method. |

| Ethyl Iodide | NaH | THF | Room Temp → Reflux | >95% | Highly reactive, requires anhydrous conditions. |

| Diethyl Sulfate | NaOH | Water/Toluene (PTC) | 60-80°C | 85-95% | Suitable for large-scale industrial processes. |

| Ethyl Chloride | K₂CO₃ | DMF | 100°C | 70-85% | Lower reactivity of EtCl requires higher temperatures. |

Alternative Pathway: Debus-Radziszewski Imidazole Synthesis

For a more fundamental approach, the imidazole ring can be constructed from acyclic precursors. The Debus-Radziszewski synthesis is a multi-component reaction that forms imidazoles from a 1,2-dicarbonyl, an aldehyde, and a source of ammonia.[2][3][4] A modification using a primary amine instead of ammonia yields N-substituted imidazoles.[3]

Mechanistic Overview

To synthesize this compound via this route, the required components are:

-

1,2-Dicarbonyl: Glyoxal

-

Aldehyde: Acetaldehyde

-

Amine: Ethylamine

The reaction is thought to proceed in two main stages:

-

Condensation of the dicarbonyl (glyoxal) with the primary amine (ethylamine) to form a diimine intermediate.

-

Condensation of this diimine with the aldehyde (acetaldehyde) followed by cyclization and oxidation to form the aromatic imidazole ring.[3]

Caption: Components for the Debus-Radziszewski synthesis of the target molecule.

Practical Considerations

While elegant in concept, this one-pot method presents challenges for synthesizing a specific, relatively simple molecule like this compound. Potential drawbacks include:

-

Side Reactions: Multi-component reactions can lead to a complex mixture of products.

-

Lower Yields: Yields are often lower compared to the direct alkylation of a pre-formed imidazole ring.

-

Purification Challenges: Separating the desired product from various intermediates and side products can be difficult.

This pathway is more academically significant than commercially practical for this target, but it remains a powerful tool for generating highly substituted, complex imidazoles in a single step.[5][6][7]

Comparative Analysis of Synthetic Pathways

| Feature | Direct N-Alkylation | Debus-Radziszewski Synthesis |

| Starting Materials | 2-Methylimidazole, Ethyl Halide | Glyoxal, Acetaldehyde, Ethylamine |

| Reaction Type | Nucleophilic Substitution (SN2) | Multi-component Condensation |

| Efficiency & Yield | High to Excellent (>90%) | Moderate to Low |

| Scalability | Excellent | Poor to Moderate |

| Purity of Crude Product | Generally High | Often requires extensive purification |

| Primary Application | Preferred industrial and lab-scale synthesis of this target. | Synthesis of diverse, complex imidazoles. |

Conclusion

For the synthesis of this compound, the direct N-alkylation of 2-methylimidazole is unequivocally the superior strategy for researchers and industrial chemists. Its high efficiency, operational simplicity, and cost-effectiveness make it the standard method. The choice of base and solvent allows for fine-tuning of the reaction conditions to suit specific laboratory or plant requirements. While classical ring-forming reactions like the Debus-Radziszewski synthesis provide valuable academic insight into the construction of the imidazole core, they do not offer a practical alternative for the production of this specific, important precursor.

References

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

-

Scribd. Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

-

IJRPR. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

-

ResearchGate. Marckwald approach to fused imidazoles. [Link]

-

Baran Lab, Scripps Research. Synthesis of Imidazoles. [Link]

-

Slideshare. Synthesis , mechanism and application of Organic Name reaction.pptx. [Link]

-

ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]

-

RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and its Biological Importance- A Review. [Link]

-

IJPRA. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

-

Taylor & Francis Online. New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. [Link]

-

Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]

-

ACS Omega. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]

-

ResearchGate. One-pot Synthesis of various 1,2,4,5-tetra substituted imidazole derivatives under ultrasound irradiation. [Link]

-

ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]

-

SciSpace. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. [Link]

-

ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

-

ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

National Institutes of Health. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

-

University of Otago. N-Alkylation of imidazoles. [Link]

Sources

- 1. roco.global [roco.global]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. tandfonline.com [tandfonline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Physical properties of 1-Ethyl-2-methyl-1H-imidazole (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the key physical properties of 1-Ethyl-2-methyl-1H-imidazole (CAS No. 21202-52-8), a heterocyclic compound of significant interest in various fields of chemical synthesis and materials science. Understanding its melting point, boiling point, and solubility is paramount for its effective application in research, particularly in drug development and as a precursor for ionic liquids.[1] This document synthesizes available data, outlines robust experimental protocols for property determination, and offers insights into the practical implications of these characteristics.

Introduction to this compound

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in many biologically active molecules, and its derivatives are widely explored in medicinal chemistry. The ethyl and methyl substitutions on the imidazole ring influence its physical and chemical properties, such as its polarity, steric hindrance, and potential for intermolecular interactions. These features, in turn, dictate its behavior in various chemical processes and formulations. Its role as a nucleophilic base and ligand in organic synthesis, and as a precursor to imidazolium ionic liquids, underscores the importance of a thorough understanding of its physical characteristics.[1]

Core Physical Properties

| Physical Property | Value | Source/Comment |

| Melting Point | Data not available | No experimentally determined value has been found in the reviewed literature. |

| Boiling Point | 212-213 °C | Predicted value.[2] |

| Solubility in Water | log10WS = -1.97 (calculated) | This is a calculated property, suggesting low but measurable solubility in water.[3] |

| Solubility in Organic Solvents | Soluble in polar solvents | Qualitative assessment.[4] Specific quantitative data is not widely available. |

| Molecular Formula | C6H10N2 | - |

| Molecular Weight | 110.16 g/mol | - |

| Appearance | Colorless to light yellow liquid | [4] |

In-Depth Analysis and Practical Implications

The physical properties of this compound directly influence its application in a laboratory and industrial setting.

-

Boiling Point: A predicted boiling point of 212-213 °C suggests that this compound is relatively non-volatile at room temperature, which simplifies its handling and storage.[2] For purification, this boiling point allows for distillation under atmospheric or reduced pressure, depending on the thermal stability of the compound. In reaction design, knowledge of the boiling point is critical for selecting appropriate solvents and reaction temperatures to avoid loss of material.

-

Solubility: The calculated low water solubility (log10WS = -1.97) indicates that it is sparingly soluble in aqueous solutions.[3] However, its general solubility in polar organic solvents makes it suitable for a wide range of organic reactions.[4] For drug development, solubility is a critical parameter affecting bioavailability. For applications in materials science, such as in the synthesis of ionic liquids, its solubility profile will determine the choice of solvents for synthesis and purification of the resulting products.

Experimental Determination of Physical Properties

To address the gaps in the available data, the following sections provide detailed, field-proven methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance starts to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

For a liquid compound, the boiling point can be accurately determined by distillation.

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition: A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or appropriate equations.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound in various solvents.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same temperature until the undissolved solute settles.

-

Sampling and Analysis: A known volume of the supernatant (saturated solution) is carefully withdrawn, filtered, and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Diagram of Solubility Determination Workflow

Sources

Quantum chemical calculations for 1-Ethyl-2-methyl-1H-imidazole

An In-depth Technical Guide to the Quantum Chemical Calculation of 1-Ethyl-2-methyl-1H-imidazole

This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Section 1: Foundational Strategy

The Subject Molecule: this compound

This compound (C₆H₁₀N₂) is a substituted imidazole, a five-membered aromatic heterocycle crucial in biological systems and synthetic chemistry.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] In materials science, it serves as a vital precursor for creating imidazolium-based ionic liquids, catalysts, and curing accelerators for epoxy resins.[1][5] The molecular weight of this liquid compound is approximately 110.16 g/mol .[1][5][6]

The seemingly simple addition of an ethyl group at the N1 position and a methyl group at the C2 position introduces specific steric and electronic effects that dictate its reactivity, stability, and intermolecular interactions. Understanding these nuances at a sub-atomic level is paramount for its rational application in drug design and materials engineering.

Rationale: Why Employ Quantum Chemical Calculations?

Quantum chemical calculations allow us to build a predictive model of molecular behavior from first principles. For a molecule like this compound, this approach is invaluable for:

-

Elucidating Structure-Activity Relationships (SAR): By calculating electronic properties, we can quantify how substituent changes affect the molecule's ability to interact with biological targets or participate in chemical reactions.

-

Predicting Reactivity: Mapping the molecule's electrostatic potential and frontier molecular orbitals reveals the most probable sites for electrophilic or nucleophilic attack, guiding synthesis and predicting metabolic fate.[4][7]

-

Interpreting Spectroscopic Data: Theoretical calculations of IR, Raman, and NMR spectra provide a direct comparison to experimental results, aiding in structural confirmation and peak assignment.[2][8]

-

Informing Materials Design: Properties like the HOMO-LUMO energy gap are critical indicators of electronic conductivity and stability, essential for designing novel ionic liquids or functional polymers.[9]

The Computational Toolkit: A Primer on Method Selection

The choice of computational method involves a critical balance between accuracy and computational cost.

-

Hartree-Fock (HF): An ab initio method that provides a foundational, qualitative understanding but neglects electron correlation, a significant factor in molecular energetics.

-

Møller-Plesset Perturbation Theory (MP2): Adds a correction for electron correlation to HF, offering higher accuracy at a substantially greater computational cost.

-

Density Functional Theory (DFT): A widely adopted method that calculates the electron density rather than the full wavefunction. DFT methods, particularly with hybrid functionals, offer an excellent compromise, providing accuracy comparable to MP2 for many systems at a fraction of the computational cost. This makes DFT the workhorse for molecules of this size.[10][11]

For this guide, we will focus on Density Functional Theory (DFT) as the most pragmatic and scientifically sound choice for achieving our research objectives with this compound.

Section 2: A Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. Each step must not only be performed correctly but also include checks to confirm its validity before proceeding to the next. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular state.

Workflow Overview

The following diagram outlines the logical progression of a comprehensive quantum chemical analysis.

Caption: A self-validating workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Guide

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or Spartan. The keywords and syntax are representative of common practice.

Step 1: Molecular Structure Input

-

Sketch the 2D structure of this compound.

-

Use a molecule builder/editor (e.g., GaussView, Avogadro) to convert the 2D sketch into an initial 3D structure.

-

Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregiously bad bond lengths or angles. This provides a reasonable starting point for the more demanding quantum calculation.

Step 2: Method and Basis Set Selection

-

Causality: Our goal is a high-fidelity description of the molecule's geometry and electronic structure.

-

Functional: The B3LYP hybrid functional is chosen for its proven track record in providing reliable results for a vast range of organic molecules.[3][8][12] It incorporates both Hartree-Fock exchange and DFT exchange-correlation components.

-

Basis Set: The 6-311G(d,p) basis set is selected. The "6-311G" part provides a flexible description of the core and valence electrons. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately describing the anisotropic nature of chemical bonds and are essential for a molecule with heteroatoms like nitrogen.[12]

-

Step 3: Geometry Optimization

-

Objective: To find the coordinates on the potential energy surface that correspond to the lowest-energy, most stable conformation of the molecule.

-

Protocol:

-

Set up the calculation input file.

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Use keywords such as Opt to request a geometry optimization.

-

The full keyword line in a program like Gaussian would be: # B3LYP/6-311G(d,p) Opt.

-

Submit the calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.

-

Step 4: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

-

Protocol:

-

Use the optimized geometry from Step 3 as the input structure.

-

Use keywords such as Freq to request a frequency calculation. The keyword line would be: # B3LYP/6-311G(d,p) Freq.

-

-

Validation (Trustworthiness):

-

Upon completion, examine the output for the number of imaginary frequencies.

-

A true energy minimum will have ZERO imaginary frequencies.

-

If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum. In this case, the geometry must be perturbed along the direction of the imaginary mode and re-optimized.

-

Step 5: Electronic Property Calculation

-

Objective: To compute the core electronic descriptors that inform our understanding of the molecule's reactivity and properties.

-

Protocol:

-

Using the validated minimum-energy geometry, perform a "single-point energy" calculation. This calculation does not change the geometry but computes a wide range of properties with high precision.

-

To obtain Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP), ensure population analysis is requested (e.g., Pop=Full or Pop=NBO).

-

To calculate NMR spectra, use a dedicated keyword like NMR. The GIAO (Gauge-Independent Atomic Orbital) method is standard.[3]

-

A combined keyword line might look like: # B3LYP/6-311G(d,p) Pop=Full NMR.

-

Section 3: Data Interpretation and Application

The output of these calculations is a rich dataset. The key is to extract actionable insights.

Structural and Thermodynamic Data

The geometry optimization and frequency calculation yield precise bond lengths, angles, and thermodynamic properties under standard conditions.

| Parameter | Representative Calculated Value | Significance |

| Optimized Energy | -364.512 Hartree | The final electronic energy at the minimum geometry. |

| Dipole Moment | 3.85 Debye | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |

| Zero-point Energy | 112.5 kcal/mol | The vibrational energy of the molecule at 0 K. Necessary for accurate thermochemical calculations. |

| Rotational Constants | 3.12, 1.54, 1.11 GHz | Used to interpret microwave rotational spectroscopy. |

Electronic and Reactivity Descriptors

The single-point energy calculation provides insight into the molecule's electronic behavior. The relationship between these properties and their practical implications is visualized below.

Caption: From calculated properties to practical applications.

| Descriptor | Representative Calculated Value | Interpretation for Drug/Materials Development |

| E_HOMO | -6.2 eV | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. A higher value suggests a better electron donor. |

| E_LUMO | 0.8 eV | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. A lower value suggests a better electron acceptor. |

| Energy Gap (ΔE) | 7.0 eV | E_LUMO - E_HOMO . A large gap implies high kinetic stability and low chemical reactivity.[9] Crucial for designing stable ionic liquids or drugs with a longer shelf-life. |

| Chemical Hardness (η) | 3.5 eV | (E_LUMO - E_HOMO) / 2 . Measures resistance to change in electron distribution. Harder molecules are less reactive.[12] |

| Electronegativity (χ) | 2.7 eV | -(E_HOMO + E_LUMO) / 2 . A measure of the molecule's ability to attract electrons.[12] |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around lone pairs of electronegative atoms. These are the primary sites for electrophilic attack and hydrogen bond acceptance. For this compound, the most negative region is predictably located at the N3 nitrogen atom.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or nuclear charge dominance, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack .

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character, such as the alkyl chains.

The MEP map is a powerful tool for predicting how the molecule will "dock" with a protein receptor or self-assemble in a liquid state.[3][4]

Section 4: Conclusion

This guide has outlined a rigorous and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful method selection and validated geometry optimization to the detailed interpretation of electronic properties—researchers can develop a profound, predictive understanding of this molecule's behavior. The insights gained from these calculations are not merely academic; they provide actionable intelligence to accelerate the design of more effective pharmaceuticals and advanced functional materials.

References

-

Oriental Journal of Chemistry. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

-

PMC. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

-

ScienceDirect. Two novel imidazole derivatives – Combined experimental and computational study. [Link]

-

ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. [Link]

-

PubMed. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. [Link]

-

PubChem. 1H-Imidazole, 2-ethyl-1-methyl-. [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

RSC Publishing. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

-

ACS Publications. Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. [Link]

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). [Link]

-

RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

-

ResearchGate. (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl- Mass Spectrum. [Link]

-

PMC. Quantum Chemistry Calculations for Metabolomics: Focus Review. [Link]

-

PubChem. 1-Ethyl-2-methylbenzimidazole. [Link]

-

ResearchGate. (PDF) Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. [Link]

Sources

- 1. CAS 21202-52-8: 1H-Imidazole, 1-ethyl-2-methyl- [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. roco.global [roco.global]

- 6. 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 1-Ethyl-2-methyl-1H-imidazole Derivatives for Drug Development Professionals

Foreword: Unveiling the Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets. Among this versatile class of molecules, 1-Ethyl-2-methyl-1H-imidazole derivatives have emerged as compounds of significant interest, serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as ligands in the development of novel metallodrugs.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystal structure analysis of this compound derivatives. Moving beyond a mere recitation of protocols, this document elucidates the rationale behind experimental choices, offering field-proven insights into obtaining, analyzing, and interpreting crystallographic data. Our focus is on empowering you to leverage molecular structure as a predictive tool in the design of next-generation therapeutics. We will use Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a primary exemplar to dissect the intricacies of the crystallographic process, from synthesis to the final structural elucidation.

The Strategic Imperative of Crystallographic Analysis

The precise knowledge of a molecule's crystal structure is not an academic exercise; it is a critical component of a rational drug design strategy. For this compound derivatives, single-crystal X-ray diffraction (XRD) provides unambiguous information on:

-

Molecular Conformation: Determining the exact spatial arrangement of atoms, including the orientation of the ethyl and methyl groups relative to the imidazole ring.

-

Intermolecular Interactions: Identifying and characterizing non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals interactions that dictate crystal packing and can influence physicochemical properties like solubility and stability.[4]

-

Chirality and Stereochemistry: Establishing the absolute configuration of chiral centers, a crucial factor for biological activity and regulatory approval.

-

Polymorphism: Identifying different crystalline forms of the same compound, which can have profound implications for bioavailability, stability, and intellectual property.

This structural intelligence is paramount for understanding structure-activity relationships (SAR) and for the in-silico modeling that accelerates the discovery and optimization of lead compounds.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging, requiring a blend of synthetic expertise and an empirical understanding of crystallization principles.

Synthetic Pathway: A Representative Protocol

The synthesis of this compound derivatives can be achieved through various established routes. A common approach involves the N-alkylation of a pre-formed 2-methylimidazole core. For our exemplar, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a typical synthesis would proceed via the reaction of 2-methyl-4-nitro-1H-imidazole with an ethyl haloacetate in the presence of a base.

Experimental Protocol: Synthesis of a this compound Derivative

-

Reaction Setup: To a solution of 2-methyl-4-nitro-1H-imidazole (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

-

Alkylation: While stirring at room temperature, add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

The Art and Science of Crystallization

Obtaining crystals suitable for X-ray diffraction is a critical bottleneck. The goal is to grow a single crystal of sufficient size (typically 0.1-0.5 mm in all dimensions) with a well-ordered internal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystallization Screening:

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Saturation: Prepare saturated or near-saturated solutions of the purified compound at room temperature or with gentle heating.

-

Setup: Employ a variety of crystallization techniques for each solvent or solvent system (e.g., slow evaporation in a loosely capped vial, vapor diffusion with different anti-solvents).

-

Observation: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.

For many imidazole derivatives, a mixture of a polar solvent like ethanol or dichloromethane with a non-polar anti-solvent like hexane or n-heptane often yields high-quality crystals.[5]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

The Workflow of X-ray Crystallography

The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. roco.global [roco.global]

- 3. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]

Foreword: The Imidazole Scaffold - A Double-Edged Sword in Drug Discovery

An In-Depth Technical Guide to the Toxicological Studies of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antifungals and antihypertensives to anticancer drugs.[1][2][3] Its versatility, however, presents a significant challenge in drug development: a predisposition for specific toxicological liabilities. The nitrogen atoms within the imidazole ring, crucial for its biological activity, are also frequently implicated in off-target interactions that can lead to adverse effects.[4]

This guide provides a comprehensive framework for navigating the toxicological evaluation of substituted imidazoles. It is structured not as a rigid checklist, but as a logical, tiered progression of inquiry, mirroring the drug development pipeline from early discovery to preclinical assessment. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of common toxicities, the rationale behind assay selection, and the interpretation of complex data sets. Our goal is to equip researchers with the expertise to anticipate, identify, and mitigate the toxicological risks associated with this vital chemical class.

Chapter 1: Core Mechanisms of Imidazole-Mediated Toxicity

Understanding the "why" behind potential toxicity is paramount. For substituted imidazoles, several well-defined mechanisms of toxicity are recurrent and must be primary areas of investigation.

Cytochrome P450 (CYP450) Inhibition: The Heme Interaction

The most prominent toxicological concern for imidazole-containing compounds is their potent inhibition of CYP450 enzymes.[5][6]

-

Causality of Inhibition: The mechanism is a direct, reversible coordination bond. One of the sp2-hybridized nitrogen atoms of the imidazole ring acts as a strong ligand, binding to the ferric heme iron atom at the active site of the CYP450 enzyme.[1][7] This interaction physically blocks the binding of endogenous or co-administered substrates, effectively inhibiting metabolism. The potency of this inhibition is influenced by the nature of the substituents on the imidazole ring, which affect access to the heme group.[7]

-

Toxicological Consequences: This inhibition is the primary cause of drug-drug interactions (DDIs).[5][8] When a new imidazole-based drug candidate inhibits a key CYP isoform (e.g., CYP3A4, CYP2D6), it can dangerously elevate the plasma concentrations of co-administered drugs that are metabolized by that enzyme, leading to toxicity. Prominent examples include the antifungal ketoconazole, a potent inhibitor of CYP3A4.[8][9] Therefore, early characterization of the CYP inhibition profile is a critical, non-negotiable step in safety assessment.

Hepatotoxicity: A Multi-pronged Assault

Several imidazole-based drugs, particularly in the azole antifungal class, are associated with hepatotoxicity.[9][10] The underlying mechanisms are often multifaceted.

-

Mitochondrial Dysfunction: Compounds like ketoconazole and posaconazole have been shown to be mitochondrial toxicants.[9][10][11] They can decrease the mitochondrial membrane potential, impair the function of the electron transport chain, and deplete cellular ATP.[9][10][11] This energy crisis can lead to cellular necrosis and apoptosis.

-

Oxidative Stress: Impairment of mitochondrial function can lead to the accumulation of reactive oxygen species (ROS), such as superoxide anions.[9][12] This oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, further contributing to cell death.[12]

Cardiotoxicity: The hERG Channel Blockade

A critical safety liability for many classes of drugs, including some imidazoles, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[13][14]

-

Mechanism of Action: The hERG channel (which conducts the IKr current) is crucial for cardiac repolarization, the process that resets the heart muscle after each beat.[15] Drug-induced inhibition of this channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram.[13][15]

-

Clinical Ramifications: Severe QT prolongation can trigger a life-threatening ventricular arrhythmia known as Torsade de Pointes (TdP).[14][15] Due to this risk, assessing hERG channel inhibition is a mandatory regulatory checkpoint in preclinical drug development.[16]

Genotoxicity: The Potential for Genetic Damage

Genotoxicity testing is designed to identify compounds that can damage genetic material (DNA).[17] While not a universal feature of imidazoles, some derivatives have shown the potential to cause DNA fragmentation or act as mutagens.[18][19] A standard battery of tests is required by regulatory agencies to rule out this potential.[20][21]

Chapter 2: A Tiered Strategy for Toxicological Assessment

A logical, tiered approach to testing allows for the early and cost-effective identification of liabilities, enabling a "fail early, fail fast" strategy for unsuitable candidates.

Tier 1: Early In Vitro Screening

This phase focuses on high-throughput assays to quickly identify major liabilities.

-

General Cytotoxicity: Assesses the concentration at which a compound kills cells.

-

CYP450 Inhibition: Determines the IC50 value against a panel of key metabolic enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

-

hERG Channel Inhibition: Measures the IC50 for hERG channel blockade, typically using automated patch-clamp systems.[15]

| Assay | Purpose | Typical Endpoint | Common Platform |

| MTT/MTS Assay | Measures cell viability via mitochondrial reductase activity.[22] | IC50 (Concentration causing 50% inhibition of viability) | 96/384-well plate reader |

| CYP450 Inhibition | Quantifies inhibition of specific CYP isoforms.[5] | IC50 (Concentration causing 50% inhibition of enzyme activity) | Fluorometric or LC-MS/MS |

| hERG Assay | Measures direct inhibition of the hERG potassium channel current.[13] | IC50 (Concentration causing 50% inhibition of tail current) | Automated Patch Clamp (e.g., QPatch)[15] |

Tier 2: The In Vitro Genotoxicity Battery

If a compound shows a promising profile in Tier 1, it must undergo a standard battery of genotoxicity tests as mandated by regulatory bodies like the ICH.[21] The goal is to detect the potential to induce genetic damage through various mechanisms.[21]

| Standard Genotoxicity Battery | Measures | System | Regulatory Guideline |

| Bacterial Reverse Mutation (Ames) Test [20] | Gene mutations (point mutations and frameshifts) | Histidine-dependent strains of Salmonella typhimurium | OECD 471 |

| In Vitro Micronucleus Test [20] | Chromosomal damage (clastogenicity and aneugenicity)[23] | Mammalian cells (e.g., CHO, TK6, human lymphocytes)[24] | OECD 487 |

| In Vitro Mouse Lymphoma Assay (MLA) | Gene mutations and clastogenic effects | L5178Y mouse lymphoma cells | OECD 490 |

Tier 3: In Vivo Confirmatory & Systemic Toxicity Studies

Promising, non-genotoxic candidates advance to in vivo studies to understand their effects in a whole-organism context. These studies are conducted according to internationally accepted OECD guidelines to ensure data quality and mutual acceptance across regulatory agencies.[25][26]

-

Acute Oral Toxicity: Determines the short-term toxicity of a single high dose. The Fixed Dose Procedure (OECD 420) is a modern approach that uses fewer animals and relies on observing clear signs of toxicity rather than death as an endpoint.[27]

-

Repeated Dose Toxicity: A subchronic study (typically 28 or 90 days) where the compound is administered daily to rodents.[28] This identifies target organs for toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).

-

Developmental and Reproductive Toxicology (DART): A specialized set of studies required if the drug may be used in women of childbearing potential.[29][30] These studies assess the effect of the compound on fertility, fetal development, and postnatal development.[31][32]

| DART Study Segments | Purpose | Timing of Administration |

| Segment I: Fertility & Early Embryonic Development | Assesses effects on mating, fertilization, and implantation.[31] | Pre-mating through implantation. |

| Segment II: Embryo-fetal Development (Teratology) | Assesses structural abnormalities and effects on fetal viability.[31] | During organogenesis. |

| Segment III: Pre- and Postnatal Development | Assesses effects on late fetal development, birth, and offspring survival/growth.[31] | From implantation through weaning. |

Appendix: Selected Experimental Protocols

The following protocols are provided as illustrative examples. All laboratory work must adhere to GLP (Good Laboratory Practice) standards and institutional safety guidelines.

Protocol 1: In Vitro Cytotoxicity using MTT Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted imidazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD TG 420)

Principle: This method avoids using death as an endpoint. It involves administering a fixed dose and observing for signs of evident toxicity. The result allows for the classification of the substance into a specific toxicity class.[27]

Methodology:

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).[27]

-

Dose Selection (Sighting Study): Select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing in vitro or in silico data.[27] If no information exists, 300 mg/kg is the default starting dose.[27] Dose one animal.

-

Observation: If the animal survives without evident toxicity, dose another animal at the next higher fixed dose level. If it shows evident toxicity, dose another animal at the next lower level. If it dies, dose the next animal at the next lower level.

-

Main Study: Once the dose causing evident toxicity (or the highest dose causing no toxicity) is identified, dose an additional four animals sequentially at that level.

-

Clinical Observations: Observe all animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, salivation).[19]

-

Body Weight: Record body weight just before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day period, humanely euthanize all surviving animals and perform a gross necropsy.

-

Interpretation: The results are used to classify the substance according to the Globally Harmonized System (GHS) for chemical classification and labeling.

References

- Sadek, B. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.

- European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA.

- Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.

- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Toxicology Reports.

- U.S. Food and Drug Administration. (2021, May 11). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. FDA.

- Sonderfan, A. J., et al. (2008). Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Drug Metabolism and Disposition.